

Application Notes and Protocols for BMS-466442 in Cell Culture

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Compound of Interest

Compound Name: BMS-466442

Cat. No.: B15606448

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-466442 is a potent and selective experimental drug that functions as an inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as Solute Carrier Family 7 Member 10 (SLC7A10)[1][2]. ASC-1 is a sodium-independent transporter responsible for the uptake of small neutral amino acids, including D-serine, glycine, and L-alanine[3][4][5]. By competitively binding to the orthosteric site of ASC-1, **BMS-466442** blocks the transport of these amino acids across the cell membrane[3][6]. This inhibition leads to an increase in the extracellular concentrations of D-serine and glycine, which are crucial co-agonists for the N-methyl-D-aspartate (NMDA) receptor[7]. Consequently, **BMS-466442** can indirectly enhance NMDA receptor activation, a mechanism being explored for its therapeutic potential in conditions like schizophrenia, where NMDA receptor hypofunction is implicated[1][7].

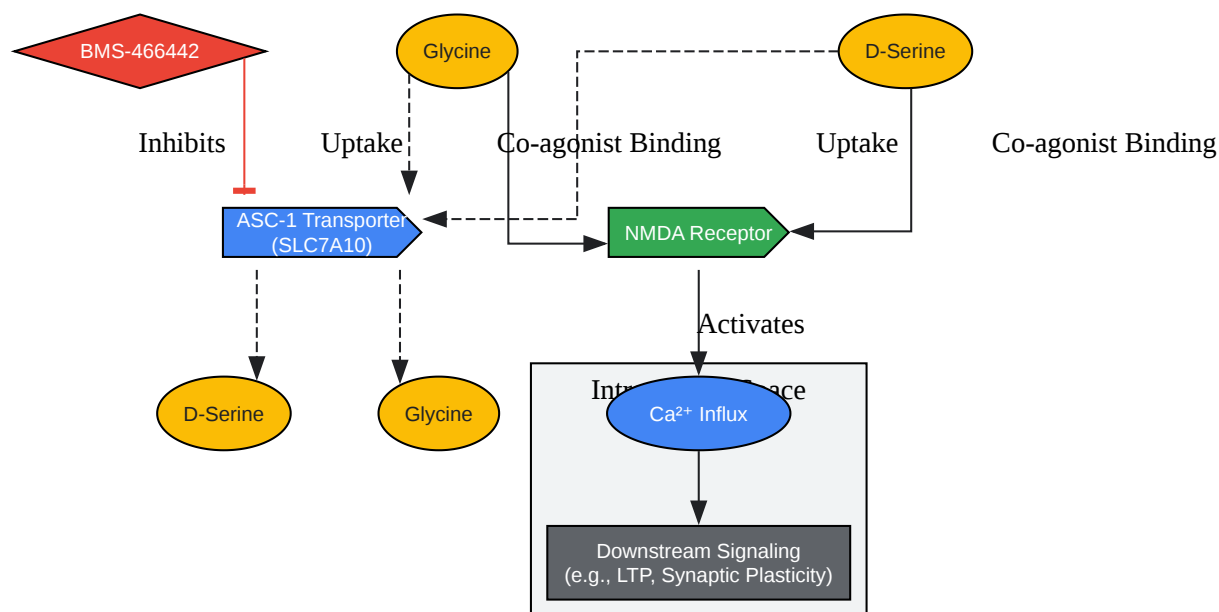
Data Presentation

Quantitative Data Summary for BMS-466442

Parameter	Cell Line/System	Value	Reference
IC50	Human ASC-1 expressing cells	36.8 ± 11.6 nM	[8]
IC50	Rat primary cortical cultures	19.7 ± 6.7 nM	[2]
IC50	Rat brain synaptosomes ([3H]D-serine uptake)	400 nM	[8]
IC50	HEK cells expressing ASC-1	37 nM	[9]
Selectivity	Over LAT-2 and ASCT-2	>1000-fold	[9]

Signaling Pathway

The primary mechanism of action of **BMS-466442** involves the modulation of NMDA receptor signaling through the inhibition of the ASC-1 transporter.



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Caption: **BMS-466442** inhibits the ASC-1 transporter, increasing extracellular D-serine and glycine, enhancing NMDA receptor activation.

Experimental Protocols

Protocol: D-Serine Uptake Inhibition Assay in Cultured Cells

This protocol details the methodology to assess the inhibitory effect of **BMS-466442** on D-serine uptake in a cell-based assay. The protocol is adaptable for various cell lines, including HEK293 cells stably expressing ASC-1 or neuronal cell lines like SH-SY5Y.

Materials:

- **BMS-466442**
- HEK293 cells expressing ASC-1 (or other suitable cell line)

- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- HBS (HEPES-Buffered Saline): 137 mM NaCl, 5.4 mM KCl, 0.34 mM K₂HPO₄, 0.44 mM KH₂PO₄, 0.41 mM MgSO₄, 0.49 mM MgCl₂, 1.07 mM CaCl₂, 5.6 mM D-glucose, 10 mM HEPES, pH 7.4.
- [³H]D-serine (radiolabeled D-serine)
- Scintillation cocktail
- Cell lysis buffer (e.g., 0.1 M NaOH or water)
- 96-well cell culture plates
- Scintillation counter

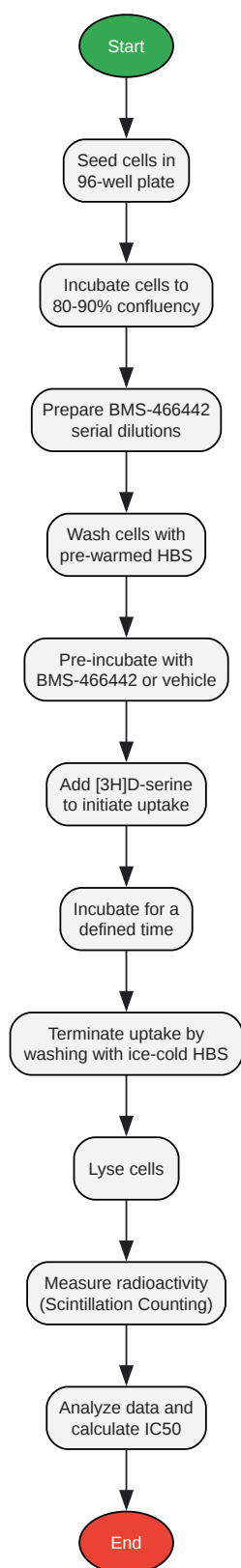
Procedure:

- Cell Seeding:
 - Seed HEK293-ASC-1 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
 - Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Preparation of Compounds:
 - Prepare a stock solution of **BMS-466442** in DMSO.
 - On the day of the experiment, prepare serial dilutions of **BMS-466442** in HBS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- D-Serine Uptake Assay:
 - Wash the cells twice with pre-warmed HBS.

- Pre-incubate the cells with the various concentrations of **BMS-466442** (or vehicle control) in HBS for 10-30 minutes at 25°C or 37°C.
- Initiate the uptake reaction by adding HBS containing a fixed concentration of [3H]D-serine (e.g., 100 nM to 5 µM) to each well.
- Incubate for a predetermined time (e.g., 10-30 minutes) at 25°C. The optimal time should be determined in preliminary experiments to ensure linear uptake.
- Terminate the uptake by rapidly washing the cells four times with ice-cold HBS.
- Lyse the cells by adding cell lysis buffer to each well and incubating for at least 10 minutes.
- Measurement of Radioactivity:
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation cocktail to each vial.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known ASC-1 substrate or inhibitor) from the total uptake.
 - Normalize the data to the vehicle control (100% uptake).
 - Plot the percentage of inhibition against the logarithm of the **BMS-466442** concentration.
 - Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the key steps in the D-serine uptake inhibition assay.



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